molecular formula C19H22N2O5S B11288398 1-Acetyl-N-(2,4-dimethoxyphenyl)-2-methyl-2,3-dihydro-1H-indole-5-sulfonamide

1-Acetyl-N-(2,4-dimethoxyphenyl)-2-methyl-2,3-dihydro-1H-indole-5-sulfonamide

Cat. No.: B11288398
M. Wt: 390.5 g/mol
InChI Key: XAADMHOPZKSBNM-UHFFFAOYSA-N
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Description

1-Acetyl-N-(2,4-dimethoxyphenyl)-2-methyl-2,3-dihydro-1H-indole-5-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an indole core, acetyl group, and sulfonamide functionality.

Preparation Methods

The synthesis of 1-Acetyl-N-(2,4-dimethoxyphenyl)-2-methyl-2,3-dihydro-1H-indole-5-sulfonamide involves multiple steps, typically starting with the preparation of the indole core. The synthetic route may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Acetyl Group: Acetylation of the indole nitrogen can be performed using acetic anhydride in the presence of a base such as pyridine.

    Attachment of the Sulfonamide Group: This step involves the reaction of the indole derivative with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-Acetyl-N-(2,4-dimethoxyphenyl)-2-methyl-2,3-dihydro-1H-indole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, facilitated by reagents like halogens or nitrating agents.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.

Scientific Research Applications

1-Acetyl-N-(2,4-dimethoxyphenyl)-2-methyl-2,3-dihydro-1H-indole-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-Acetyl-N-(2,4-dimethoxyphenyl)-2-methyl-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The acetyl and methoxy groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-Acetyl-N-(2,4-dimethoxyphenyl)-2-methyl-2,3-dihydro-1H-indole-5-sulfonamide can be compared with similar compounds such as:

    1-Acetyl-N-(5-chloro-2,4-dimethoxyphenyl)-4-piperidinecarboxamide: This compound has a similar acetyl and methoxy substitution pattern but differs in the core structure and functional groups.

    Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Shares some structural similarities but has different functional groups and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

1-acetyl-N-(2,4-dimethoxyphenyl)-2-methyl-2,3-dihydroindole-5-sulfonamide

InChI

InChI=1S/C19H22N2O5S/c1-12-9-14-10-16(6-8-18(14)21(12)13(2)22)27(23,24)20-17-7-5-15(25-3)11-19(17)26-4/h5-8,10-12,20H,9H2,1-4H3

InChI Key

XAADMHOPZKSBNM-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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